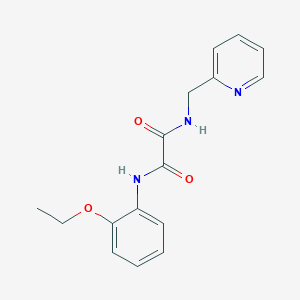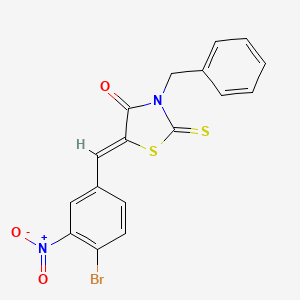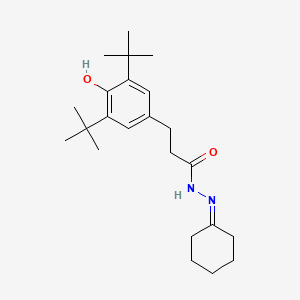
N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as EPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of N-alkylated diamines and has been shown to exhibit a wide range of biochemical and physiological effects.
科学的研究の応用
N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been investigated as a potential lead compound for the development of novel drugs for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In neuroscience, N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential as a neuroprotective agent, as well as its ability to modulate neurotransmitter release and synaptic plasticity.
作用機序
The exact mechanism of action of N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators. Additionally, N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to modulate the activity of ion channels and receptors in neurons, leading to changes in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is its relatively simple synthesis method and availability. Additionally, N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide exhibits potent activity at low concentrations, making it a cost-effective compound for research. However, one limitation of using N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is its potential toxicity at high concentrations, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One potential avenue of research is the development of novel drugs based on the structure of N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide and its potential applications in neuroscience. Finally, more research is needed to determine the safety and toxicity profile of N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide at different concentrations and in different animal models.
合成法
The synthesis of N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves the reaction of 2-pyridinemethanamine with 2-ethoxybenzoyl chloride in the presence of a base. The resulting product is then treated with ethylenediamine to yield N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. The overall synthesis method is relatively simple and efficient, making N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide a readily available compound for scientific research.
特性
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-14-9-4-3-8-13(14)19-16(21)15(20)18-11-12-7-5-6-10-17-12/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZCXDWYQPECFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B5218017.png)
![1-(2,3-dimethylphenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5218020.png)

![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B5218027.png)
![4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5218041.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5218056.png)
![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5218057.png)
![1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5218063.png)
![1-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5218070.png)
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5218090.png)
![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)
![N'-[4-(2-methyl-5-oxo-4-propyltetrahydro-2-furanyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B5218106.png)
